molecular formula C21H13Cl2NO3 B11507000 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B11507000
M. Wt: 398.2 g/mol
InChI Key: AGMQKHKPAZULHJ-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and a quinoline ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the quinoline ring separately, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The furan and quinoline rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is unique due to its combination of a furan ring with a dichlorophenyl group and a quinoline ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C21H13Cl2NO3/c1-11-2-5-17-14(8-11)15(21(25)26)10-18(24-17)20-7-6-19(27-20)13-4-3-12(22)9-16(13)23/h2-10H,1H3,(H,25,26)

InChI Key

AGMQKHKPAZULHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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